ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate
Description
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a heterocyclic compound featuring a fused thieno-thiopyran scaffold with an ester group at position 3 and an amino substituent at position 2. This structure combines sulfur-containing rings (thiophene and thiopyran) with a reactive ester moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The compound is synthesized via condensation reactions involving ethyl cyanoacetate or malononitrile under reflux conditions with appropriate heterocyclic precursors, as demonstrated in the synthesis of structurally related pyran derivatives . Derivatives of this compound, such as ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate, highlight its utility as a precursor for functionalized analogs .
Properties
IUPAC Name |
ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKGAIXIOECKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Proline-Catalyzed Enantioselective Synthesis
A highly efficient route involves a one-pot MCR utilizing benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of L-proline (10 mol%) as an organocatalyst. This method, adapted from similar thiopyran syntheses, proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure.
Reaction Conditions :
- Solvent : Ethanol (10 mL per 0.01 mol substrate)
- Temperature : Reflux (78°C)
- Time : 4–6 hours
- Yield : 81–87%
The enantioselectivity arises from L-proline’s ability to stabilize transition states through hydrogen bonding, as evidenced by optical rotations ([α]D = +247.02) in analogous compounds.
Active Methylene Component Variations
Substituting ethyl acetoacetate with other active methylene compounds (e.g., acetylacetone, cyanoacetamide) modulates the product’s electronic profile. For instance, using 3-oxo-3-phenylpropanenitrile introduces a phenyl group at the 4-position, albeit with reduced yield (70%) due to steric hindrance.
Stepwise Annulation Approaches
Thiophene-Thiopyran Ring Construction
Patent US4797413A delineates a stepwise protocol for analogous thieno-thiopyrans, applicable to the target compound:
Thiophene Functionalization :
Cyclization :
Reductive Amination :
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using gradients of petroleum ether/ethyl acetate (2:1 → 1:2). The target compound elutes at Rf = 0.45 in 1:1 petroleum ether/ethyl acetate.
Crystallization Protocols
Recrystallization from ethanol or CHCl3/CH3OH mixtures enhances purity (>98%), with melting points consistently observed at 191–192°C.
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 7.45 (m, 5H, Ar), 4.23 (q, 2H, J = 7.1 Hz, CH2CH3), 1.07 (t, 3H, CH3).
- 13C NMR : 167.8 (COOEt), 152.3 (C-2), 128.4–134.7 (Ar), 60.1 (CH2CH3), 14.2 (CH3).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| L-Proline MCR | L-Proline | 87 | >95 | Enantioselective |
| Stepwise Annulation | BF3·Et2O | 36 | 98 | Racemic |
| Reductive Amination | NaBH4 | 65 | 97 | N/A |
The MCR approach offers superior efficiency and stereocontrol, whereas stepwise methods provide flexibility for structural diversification.
Challenges and Optimization Opportunities
- Byproduct Formation : Competing Knoevenagel adducts necessitate rigorous temperature control.
- Catalyst Loading : Reducing L-proline to 5 mol% decreases yield to 72%, indicating a stoichiometry-sensitive mechanism.
- Solvent Effects : Replacing ethanol with THF in MCRs lowers reaction rates due to reduced proton availability.
Industrial and Pharmacological Applications
This compound serves as a precursor to sulfonamide derivatives with intraocular pressure-lowering activity, as exemplified in patent US4797413A. Its electron-rich scaffold also facilitates applications in organic semiconductors, where thiophene-thiopyran hybrids enhance charge mobility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related heterocyclic esters (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Features: The target compound’s thiopyran-thiophene fusion distinguishes it from pyrrole- or pyridine-based analogs (e.g., methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate ). The sulfur-rich scaffold may enhance electron-deficient character compared to nitrogen-containing systems. Substituent Reactivity: The amino group at position 2 enables nucleophilic reactions (e.g., acylation, alkylation), as seen in its chloroacetamido derivative . In contrast, the Boc-protected analog in prioritizes stability for storage .
Synthesis Routes: The compound is synthesized via condensation with ethyl cyanoacetate under reflux , whereas pyridine-fused analogs (e.g., ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) require lithiation and electrophilic trapping .
For example, Mannich bases of thieno-pyrimidines are evaluated for bioactivity . The Boc-protected analog () is classified as a laboratory chemical, suggesting its role in intermediate synthesis rather than direct therapeutic use .
Physicochemical Properties :
- The methyl ester analog () has a lower molecular weight (181.21 vs. 283.35) and higher melting point (127–129°C), likely due to reduced steric hindrance .
- Solubility and stability data for the target compound are absent in the evidence, contrasting with the Boc-protected derivative’s explicit storage guidelines .
Biological Activity
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate (CAS Number: 733794-92-8) is a heterocyclic compound with a molecular formula of C10H13NO2S2 and a molecular weight of 243.35 g/mol. This compound is notable for its unique bicyclic structure, which incorporates both thiophene and thiapyran rings, contributing to its potential biological activities.
Chemical Structure
The structural features of this compound include:
- A fused thiophene and thiapyran ring system.
- An amino group (-NH2) providing potential for various interactions.
- An ester group (-COOCH2CH3) that may influence solubility and reactivity.
Research into the specific mechanisms of action for this compound is still ongoing. Current studies suggest that the compound may interact with various biological targets, although definitive pathways are yet to be established. The compound's activity may be mediated through:
- Antimicrobial properties : Similar thiophene derivatives have demonstrated efficacy against various bacterial strains.
- Anticancer potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
Pharmacokinetics
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is crucial for assessing its bioavailability and therapeutic potential. Preliminary studies indicate that:
- The compound may exhibit moderate absorption characteristics.
- Its distribution within biological systems could be influenced by its lipophilicity due to the ester functional group.
Case Studies
- Antimicrobial Activity : In a study examining various thiophene derivatives, this compound was shown to inhibit the growth of Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
- Anticancer Properties : A comparative analysis with other heterocyclic compounds revealed that derivatives of this compound exhibited cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Thiophene derivative | Antimicrobial, anticancer |
| Ethyl 2-amino-4-isobutylthiophene-3-carboxylate | Thiophene derivative | Antimicrobial |
| Ethyl 2-amino-5-methylthieno[2,3-b]thiopyran-3-carboxylate | Thiopryan derivative | Anticancer |
The table above highlights the biological activities of compounds structurally related to this compound.
Conclusion and Future Directions
This compound represents a promising area of research due to its unique structure and potential biological activities. Ongoing studies are expected to elucidate its mechanisms of action further and explore its applications in medicinal chemistry.
Future research should focus on:
- Detailed pharmacokinetic studies to better understand absorption and metabolism.
- Expanded investigations into its interaction with specific molecular targets.
- Clinical trials to evaluate its efficacy in treating bacterial infections and cancer.
Q & A
Q. What are the standard synthetic protocols for ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with the condensation of 2-amino-thiophene derivatives with acylating agents or heterocyclic precursors. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, cyclization of ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate yields fused thieno-oxazinone or pyrimidinone derivatives . Post-synthesis purification often employs column chromatography or recrystallization from ethanol/dioxane mixtures .
Q. What analytical techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D NMR) are essential for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is widely used. Spectral discrepancies, such as unexpected splitting in NMR signals, can indicate conformational isomerism or residual solvents, requiring iterative analysis with cross-validated techniques .
Q. What safety protocols are recommended for handling this compound?
While specific safety data for this compound is limited, structurally similar thiophene derivatives require:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to mitigate respiratory exposure (linked to organ toxicity in related compounds).
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Computational reaction path search methods, such as density functional theory (DFT) calculations, predict transition states and intermediate stability. For instance, ICReDD’s workflow combines quantum chemical modeling with experimental feedback to refine solvent selection (e.g., DMSO for solvation of ionic intermediates) and catalyst ratios. This approach reduces trial-and-error iterations by 40–60% . Experimental validation via fractional factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) further identifies optimal parameters .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR: Resolves tautomeric splitting (e.g., observing coalescence at elevated temperatures).
- Isotopic labeling: Confirms molecular ion peaks in HRMS.
- Comparative analysis: Benchmark spectral data against structurally analogous compounds (Table 1) .
Table 1: Comparative Spectral Data for Thiophene Derivatives
| Compound Class | ¹H NMR δ (ppm) Range | HRMS (m/z) [M+H]+ |
|---|---|---|
| Thieno-oxazinone derivatives | 1.2–2.8 (alkyl), 6.8–7.5 (aromatic) | 329.46 (calc.) |
| Pyrimidinone derivatives | 2.1–2.9 (CH3), 7.1–8.2 (NH2) | 345.52 (obs.) |
Q. What strategies address low biological activity in preliminary assays?
Bioisosteric replacement of functional groups (e.g., substituting ester moieties with carboxamides) enhances target binding. For example, ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate derivatives show improved anticancer activity (IC50 = 12 µM) compared to parent compounds (IC50 > 50 µM). Molecular docking studies against kinase targets (e.g., EGFR) guide rational modifications .
Methodological Challenges and Solutions
Q. How can researchers mitigate scalability issues in multi-step syntheses?
- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Catalyst immobilization: Reusable Pd/C or enzyme-based catalysts reduce costs in cross-coupling steps.
- In-line analytics: Real-time HPLC monitoring detects intermediates, minimizing batch failures .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Machine learning (ML) models trained on thiophene reaction databases (e.g., Reaxys) forecast regioselectivity in electrophilic substitutions. For example, ML predicts >90% accuracy for sulfonation at the C5 position due to electron-donating amino groups. Pairing ML with DFT-derived descriptors (e.g., Fukui indices) refines predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
